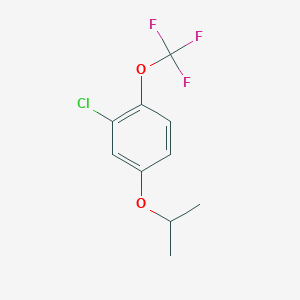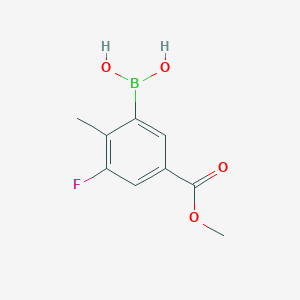
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid is an organic compound with the molecular formula C9H10BFO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form stable complexes with diols, making it valuable in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
Reaction of 3-fluoro-5-methoxycarbonylphenylboronic acid with methoxycarbonyl thionyl chloride: This method involves the reaction of 3-fluorophenylboronic acid with methoxycarbonyl thionyl chloride to produce 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid.
Reaction of phenyl trifluoroborane with methoxycarbonyl thionyl chloride: This method involves the reaction of phenyl trifluoroborane with methoxycarbonyl thionyl chloride, followed by deoxygenation to generate the target product.
Industrial Production Methods
The industrial production of 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced under inert gas conditions to prevent oxidation and degradation .
化学反应分析
Types of Reactions
Oxidation: (3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted aromatic compounds
科学研究应用
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid involves its ability to form stable complexes with diols. This property makes it valuable in various chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The compound acts as a boron source, which reacts with palladium catalysts to form the desired biaryl products .
相似化合物的比较
Similar Compounds
3-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the methoxycarbonyl group.
3-Fluoro-5-methylphenylboronic acid: Similar in structure but lacks the methoxycarbonyl group and has a methyl group instead.
3-Carbamoyl-5-fluorophenyl boronic acid: Similar in structure but has a carbamoyl group instead of the methoxycarbonyl group.
Uniqueness
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid is unique due to the presence of both the fluoro and methoxycarbonyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
属性
IUPAC Name |
(3-fluoro-5-methoxycarbonyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-5-7(10(13)14)3-6(4-8(5)11)9(12)15-2/h3-4,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFPAOLDBQTBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)F)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

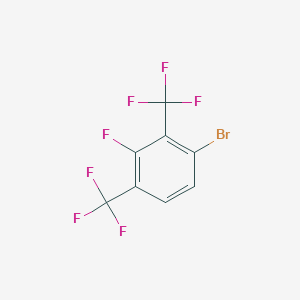
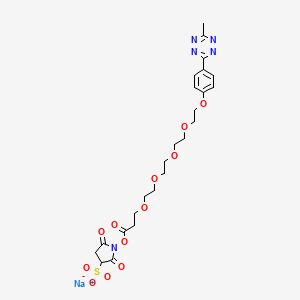
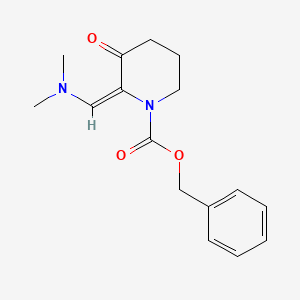
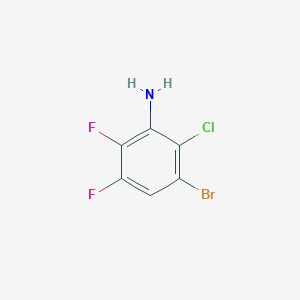
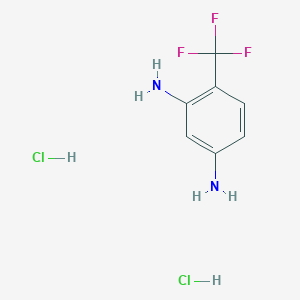
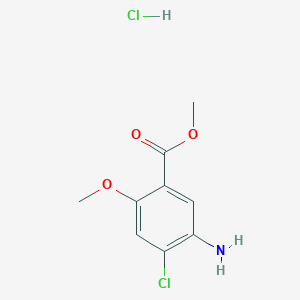
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile](/img/structure/B8027793.png)
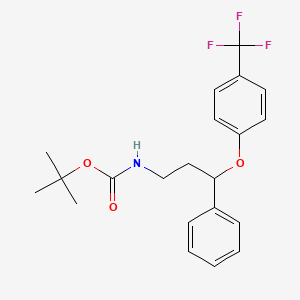
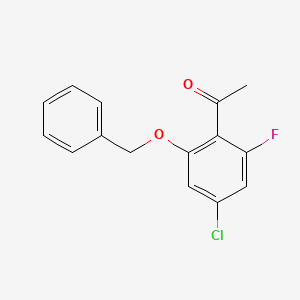
![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027808.png)
![2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8027811.png)
![3-(4-Fluoro-phenyl)-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester](/img/structure/B8027816.png)
